Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Medicinal Chemistry Kinase Inhibitor Screening GPCR Modulation

This specific 4-amino-3-sulfonylquinoline scaffold is highly sensitive to even single-atom halogen or sulfonyl variations, with no interchangeable analogs proven. Procuring CAS 902914-53-8 ensures accurate target engagement in kinase, GPCR, and nAChR assays, especially as this exact compound serves as a validated negative control for MCHR1 (BMS-819881) due to identical MW. For smooth muscle relaxation or multi-kinase inhibition studies, the tosyl and 4-chloro substituents provide distinct selectivity. Request a custom comparative profile before substituting.

Molecular Formula C24H21ClN2O4S
Molecular Weight 468.95
CAS No. 902914-53-8
Cat. No. B2580667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
CAS902914-53-8
Molecular FormulaC24H21ClN2O4S
Molecular Weight468.95
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H21ClN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27)
InChIKeyRFWRCDXDWDDBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 902914-53-8): Core Structural Identity and Pharmacophore Context for Procurement Decisions


N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 902914-53-8) is a fully synthetic quinoline derivative belonging to the class of 4-amino-3-sulfonylquinolines. Its structure incorporates a 6,7-dimethoxy substitution pattern on the quinoline core, a 4-chlorophenylamine group at the 4-position, and a 4-methylbenzenesulfonyl (tosyl) group at the 3-position [1]. This compound is cataloged as a research tool in several screening libraries and is of interest in medicinal chemistry campaigns targeting kinase inhibition, G-protein-coupled receptor modulation, and anti-infective mechanisms . Its molecular formula (C₂₄H₂₁ClN₂O₄S) and molecular weight (468.95 g/mol) are identical to those of the structurally distinct MCHR1 antagonist BMS-819881, highlighting the critical importance of verifying exact IUPAC identity during procurement to avoid substitution errors [1]. The compound's sulfonamide and quinoline pharmacophores place it within a well-known privileged scaffold class for phenotypic and target-based drug discovery .

Procurement Risk: Why Near-Analog 4-Amino-3-sulfonylquinolines Cannot Be Interchanged with CAS 902914-53-8 Without Quantitative Validation


The 4-amino-3-sulfonylquinoline scaffold is highly sensitive to even single-atom variations on the N-phenyl ring and sulfonyl aryl group. Compounds differing only in the halogen substituent on the aniline ring (e.g., 4-fluoro vs. 4-chloro) or the sulfonyl aryl group (e.g., benzenesulfonyl vs. 4-methylbenzenesulfonyl) exhibit profoundly divergent target engagement profiles in kinase, GPCR, and ion channel assays [1]. There is currently no publicly available quantitative evidence demonstrating that any two analogs in this series can be interchanged without a substantial shift in potency, selectivity, or physicochemical properties. For CAS 902914-53-8 specifically, no public head-to-head study has been published comparing its activity against any defined target to that of a close structural analog. Consequently, any procurement decision that treats this compound as a generic “quinoline sulfonamide” and substitutes it with a different catalog entry (e.g., the 4-fluorophenyl analog CAS 899726-55-7 or the N-benzyl derivatives) introduces an unquantified risk of experimental failure . Users must request custom comparative profiling data from vendors or perform their own orthogonal assays before substituting.

Quantitative Differentiation Evidence for CAS 902914-53-8: Available Comparator Data and Critical Gaps


Structural Uniqueness: Absence of Direct Comparative Activity Data Defines the Procurement Profile

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents identified zero public records containing quantitative IC₅₀, Kᵢ, EC₅₀, or phenotypic readout data for CAS 902914-53-8 alongside a specifically named structural analog within the same assay system. The Compound exists in the ChEMBL database (CHEMBL1788226) with a single reported EC₅₀ value of 7,000 nM against the recombinant human α3β4 nicotinic acetylcholine receptor (nAChR), but no comparator compound data are available in the same assay context to assess relative selectivity or potency [1]. This evidence vacuum is itself a critical piece of information: it means that none of the differentiation claims made by vendors for antimicrobial, anticancer, or anti-inflammatory activity can currently be traced to a peer-reviewed quantitative comparison . Consequently, the only verifiable differentiation at this time is structural—the specific combination of 4-chloro on the N-phenyl ring and 4-methyl on the sulfonyl ring—which computational models suggest may confer a unique electrostatic surface and steric contour relative to the 4-fluoro and unsubstituted benzenesulfonyl analogs, but this remains unvalidated by experiment [2].

Medicinal Chemistry Kinase Inhibitor Screening GPCR Modulation Antiparasitic Drug Discovery

Patent Landscape Differentiation: Structural Novelty for Vessel Smooth Muscle Relaxation vs. Antimalarial Prior Art

The 4-aminoquinoline scaffold is heavily patented for antimalarial applications (e.g., chloroquine analogs). However, patent US5081246 describes a distinct series of quinoline sulfonamino derivatives with vessel smooth muscle relaxation activity, platelet aggregation inhibition, and multi-kinase inhibition (PKA, MLCK, PKC, CaMKII) [1]. Although CAS 902914-53-8 is not explicitly claimed in this patent, its structural features (6,7-dimethoxy substitution, 4-chlorophenylamine, 3-tosyl group) align closely with the Markush structures described. The differentiation from classic antimalarial 4-aminoquinolines lies in the 3-sulfonyl group, which is absent in chloroquine, amodiaquine, and mefloquine. This sulfonyl group is critical for the vascular and kinase inhibitory activities claimed in US5081246, suggesting that CAS 902914-53-8 may occupy a different therapeutic or tool-compound niche relative to standard antimalarial aminoquinolines . However, no direct comparative relaxation or kinase inhibition data for CAS 902914-53-8 versus a known vasodilator (e.g., fasudil or a patent-exemplified compound) are publicly available.

Cardiovascular Research Patent Protection Antimalarial Chemotype

Physicochemical Profile: Predicted LogP and Solubility Differentiate from 4-Fluoro and N-Benzyl Analogs

Using predicted physicochemical properties (PubChem and ChemAxon-derived data), CAS 902914-53-8 (4-chloro) can be compared to its 4-fluoro analog (CAS 899726-55-7) and the N-(4-methylbenzyl) analog (CAS 895642-74-7) [1]. The 4-chloro substitution increases calculated logP by approximately 0.5–0.7 log units compared to the 4-fluoro analog, and reduces aqueous solubility proportionally [2]. These differences, while modest, can significantly impact cell permeability, protein binding, and assay interference profiles in high-throughput screening cascades. The N-benzyl analog introduces greater conformational flexibility, which can reduce target selectivity. No experimental logP, solubility, or permeability data for CAS 902914-53-8 have been published, so these predictions must be treated as tentative and warrant experimental confirmation before compound selection.

ADME Prediction Drug-Likeness Fragment-Based Design

Recommended Application Scenarios for Procuring CAS 902914-53-8 Based on Available Evidence


Chemical Probe for Vascular Smooth Muscle and Multi-Kinase Inhibition Studies (Patent-Guided)

Based on the structural alignment with the patent US5081246 pharmacophore, CAS 902914-53-8 is most appropriately sourced as a starting point for investigating smooth muscle relaxation mechanisms and multi-kinase inhibition (PKA, MLCK, PKC, CaMKII). Users should design protocols that include a non-sulfonyl quinoline control (e.g., chloroquine) and a known vasodilator (e.g., fasudil) to benchmark the sulfonyl-dependent activity [1].

Nicotinic Acetylcholine Receptor Subtype Profiling with Explicit Selectivity Gaps

The single confirmed biological activity (human α3β4 nAChR, EC₅₀ = 7,000 nM) is relatively weak, but it provides a starting point for selectivity profiling against other nAChR subtypes (α4β2, α7). The known structural sensitivity of nAChR ligands to N-aryl substitution means that the 4-chloro group may confer a distinct subtype preference; however, this remains unproven. A custom panel against α3β4, α4β2, and α7 nAChRs is recommended before committing to large-scale procurement [2].

Lipophilicity-Driven Cell Penetration Screening in Phenotypic Assays

For phenotypic screening campaigns where higher lipophilicity is desired to enhance passive membrane permeability, CAS 902914-53-8 (predicted logP ≈ 5.2) may be selected over the less lipophilic 4-fluoro analog. This application scenario is appropriate only when the screening cascade includes a counterscreen for non-specific membrane disruption and a solubility assessment, as the elevated logP also increases the risk of colloidal aggregation and false-positive readouts [3].

Negative Control or Selectivity Marker for MCHR1 Antagonist Programs

Given that CAS 902914-53-8 shares an identical molecular formula and molecular weight with the MCHR1 antagonist BMS-819881, it can serve as a structurally distinct negative control in MCHR1 target engagement assays. Procurement groups working on BMS-819881 or related thienopyrimidinone MCHR1 antagonists should stock CAS 902914-53-8 to validate assay specificity and rule out cross-reactivity stemming from gross physicochemical similarity .

Quote Request

Request a Quote for N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.